

Monosodium Malonate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Monosodium malonate*

Cat. No.: *B1262178*

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Monosodium malonate, the monosodium salt of malonic acid, is a significant chemical compound in biochemical research and organic synthesis.^[1] Its utility stems from its role as a competitive inhibitor of succinate dehydrogenase, a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle, and its application as a versatile building block in the synthesis of various organic molecules.^[1] This technical guide provides an in-depth exploration of the chemical properties, structure, and experimental applications of **monosodium malonate**, tailored for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

Monosodium malonate is a white crystalline solid that is soluble in water.^[2] Its chemical and physical properties are summarized in the table below, providing a comprehensive overview for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₃ H ₃ NaO ₄	[1][3][4][5]
Molecular Weight	126.04 g/mol	[1][3][4]
CAS Number	2922-55-6	[1][3][5]
IUPAC Name	sodium;3-hydroxy-3-oxopropanoate	[1][3]
InChI	InChI=1S/C3H4O4.Na/c4-2(5)1-3(6)7;/h1H2,(H,4,5)(H,6,7);/q;+1/p-1	[1][3][4]
InChI Key	LXWZLYDXYCQRJT-UHFFFAOYSA-M	[1][3][4]
SMILES	C(C(=O)O)C(=O)[O-].[Na+]	[4][5]
pKa ₁	2.83	[6]
pKa ₂	5.69	[6]

The crystal structure of **monosodium malonate** has been investigated, revealing a monoclinic crystal system with the space group P 1 21/c 1.[3] The unit cell parameters are a = 6.671 Å, b = 7.390 Å, and c = 9.359 Å, with β = 100.49°.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections outline key experimental protocols involving **monosodium malonate**.

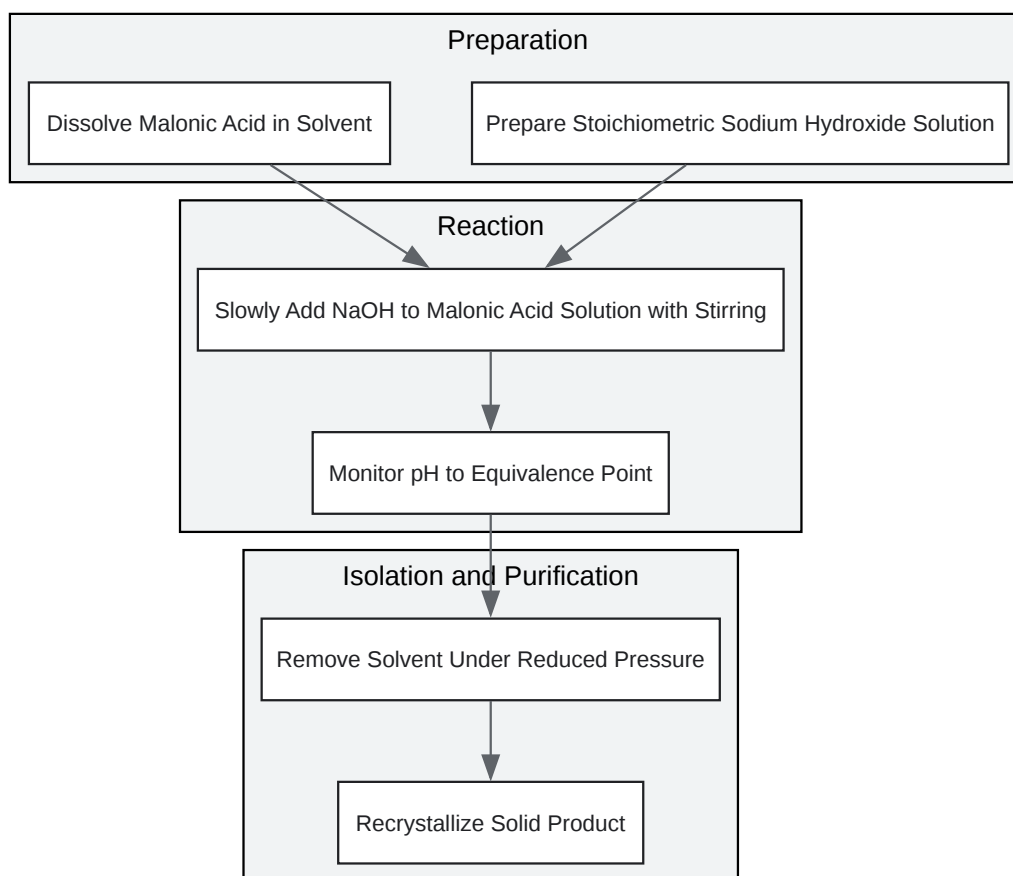
The most direct method for synthesizing **monosodium malonate** is through the controlled neutralization of malonic acid with a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium carbonate.[1]

Protocol: Neutralization of Malonic Acid

- **Dissolution:** Dissolve a known molar quantity of malonic acid in a suitable solvent, such as distilled water or ethanol.

- Titration: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the malonic acid solution while stirring continuously. Monitor the pH of the solution.
- Endpoint: The reaction is complete when the pH of the solution reaches the equivalence point for the formation of the monosodium salt.
- Isolation: The solvent can be removed under reduced pressure to yield solid **monosodium malonate**. The product can be further purified by recrystallization.

Workflow for Monosodium Malonate Synthesis



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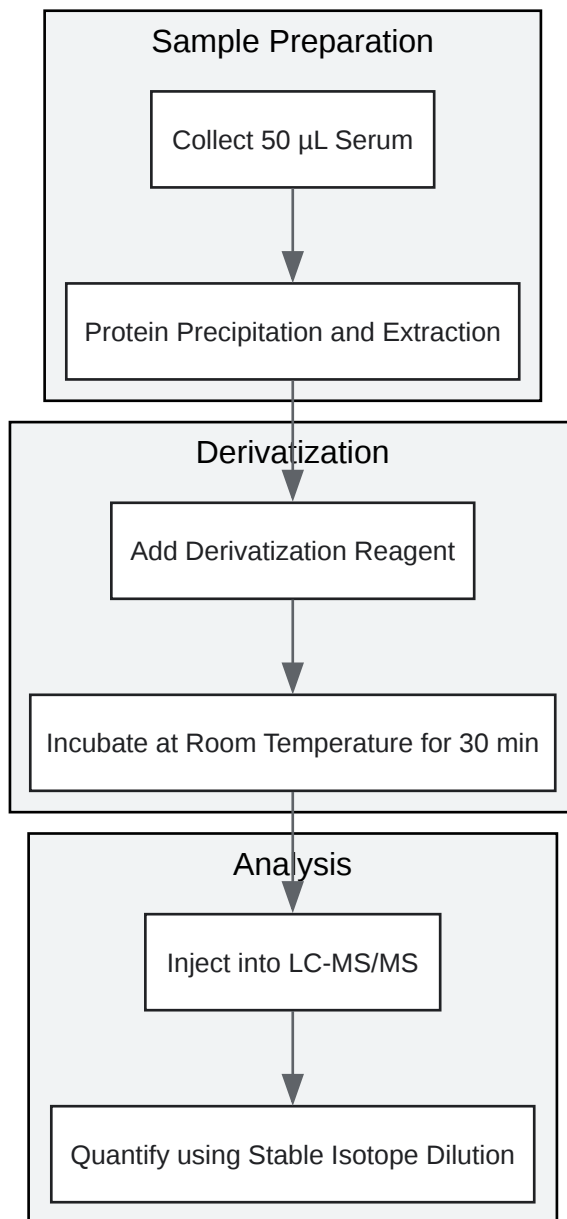
Caption: A logical workflow for the synthesis of **monosodium malonate**.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, detection, and quantification of **monosodium malonate**.^[1] For enhanced sensitivity, especially in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.^[7]

Protocol: Quantification of Serum Malonate by LC-ESI-MS/MS^[7]

- Sample Preparation:
 - Collect 50 µl of serum.
 - Perform protein precipitation and extraction of organic acids.
- Derivatization:
 - Derivatize the extracted malonate into di-(1-methyl-3-piperidiny)malonate (DMP-MA) to improve ionization efficiency in positive electrospray ionization mode.
 - The derivatization reagent consists of 2-methyl-6-nitrobenzoic anhydride, 4-dimethylaminopyridine, pyridine, and 3-hydroxy-1-methylpiperidine.^[7]
 - The reaction is allowed to proceed at room temperature for 30 minutes.^[7]
- LC-MS/MS Analysis:
 - Inject the derivatized sample into an LC-MS/MS system.
 - Use a suitable reversed-phase column (e.g., C18) for separation.
 - The mobile phase typically consists of an aqueous buffer and an organic modifier like methanol or acetonitrile.^[1]
 - Quantify DMP-MA using stable isotope dilution with a corresponding internal standard.^[7]

Experimental Workflow for Serum Malonate Analysis



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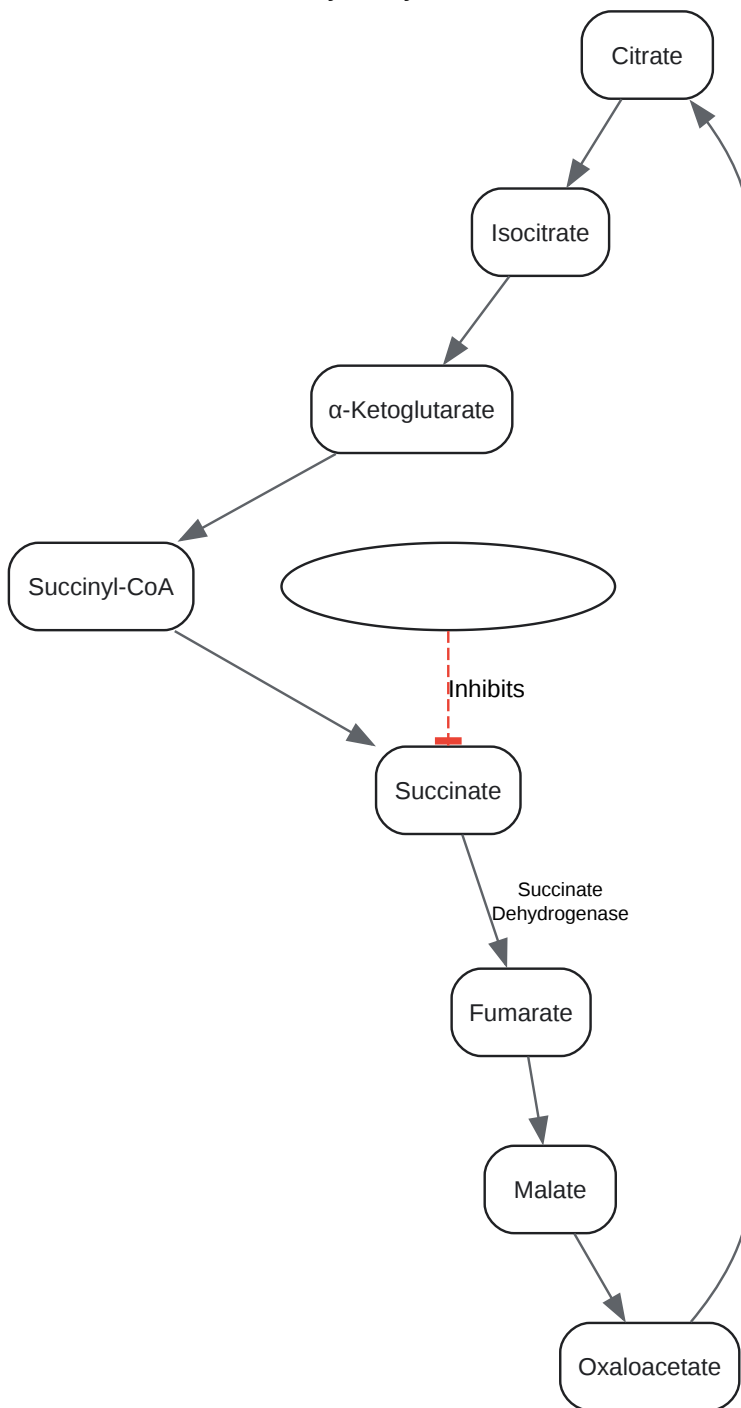
Caption: An experimental workflow for the analysis of serum malonate.

Chemical Reactivity and Biological Role

The chemical reactivity of malonates is centered around the acidity of the α -hydrogens located on the methylene ($-\text{CH}_2-$) group, which are flanked by two carbonyl groups.^[1] This structural feature allows for the easy formation of a stabilized enolate ion, which is a potent nucleophile.^[1] This reactivity is harnessed in the malonic ester synthesis, a versatile method for preparing substituted carboxylic acids.^{[8][9]}

In a biological context, **monosodium malonate** is primarily recognized for its role as a classic competitive inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II.^[1] SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain. By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, thereby disrupting cellular respiration and ATP synthesis.^[1] This inhibitory effect makes **monosodium malonate** a valuable tool for studying mitochondrial function and modeling diseases associated with mitochondrial dysfunction, such as Huntington's disease.^[1]

Inhibition of the TCA Cycle by Monosodium Malonate

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Caption: **Monosodium malonate** competitively inhibits succinate dehydrogenase.

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